Indomethacin heptyl ester
CAS No.:
Cat. No.: VC0005323
Molecular Formula: C26H30ClNO4
Molecular Weight: 456.0 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C26H30ClNO4 |
---|---|
Molecular Weight | 456.0 g/mol |
IUPAC Name | heptyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate |
Standard InChI | InChI=1S/C26H30ClNO4/c1-4-5-6-7-8-15-32-25(29)17-22-18(2)28(24-14-13-21(31-3)16-23(22)24)26(30)19-9-11-20(27)12-10-19/h9-14,16H,4-8,15,17H2,1-3H3 |
Standard InChI Key | PYBCHCVNKGZCOH-UHFFFAOYSA-N |
SMILES | CCCCCCCOC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C |
Canonical SMILES | CCCCCCCOC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C |
Appearance | Assay:≥98%A solution in methyl acetate |
Chemical and Structural Properties
Molecular Characterization
Indomethacin heptyl ester (IUPAC name: heptyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate) is characterized by the esterification of indomethacin’s carboxylic acid group with a heptyl alcohol moiety. This modification confers increased lipophilicity, as evidenced by its partition coefficient (log P), which enhances membrane permeability and suitability for transdermal formulations .
Table 1: Key Chemical Properties
The ester’s structure retains the indole backbone of indomethacin, critical for COX inhibition, while the heptyl chain reduces polarity. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm successful esterification, with IR spectra showing the absence of the carboxylic acid O–H stretch (~3,500 cm<sup>−1</sup>) and the presence of ester C=O vibrations (~1,700 cm<sup>−1</sup>) .
Synthesis and Optimization
Esterification Methodology
The synthesis involves reacting indomethacin with heptyl halides (e.g., heptyl bromide) in the presence of a base, such as potassium carbonate, and a polar aprotic solvent like tetrahydrofuran (THF) . Sulfuric acid catalysis, as described in analogous indomethacin ester syntheses, facilitates nucleophilic acyl substitution, with reaction progress monitored via thin-layer chromatography (TLC) . Purification by silica gel column chromatography (hexane:ethyl acetate, 7:3) yields the ester in moderate to high purity .
Figure 1: Synthesis Pathway
Yield and Scalability
Reported yields for similar indomethacin esters range from 54% (methyl ester) to 70% (isopropyl ester), suggesting that the heptyl derivative’s synthesis is feasible at scale . Optimization of reaction time (48–72 hours) and stoichiometry may further improve efficiency .
Pharmacological Profile
COX-2 Selectivity Mechanism
Indomethacin heptyl ester’s selectivity arises from steric and electronic interactions within the COX-2 active site. The heptyl chain occupies a hydrophobic pocket unique to COX-2, while the indole scaffold coordinates with arginine/tyrosine residues critical for arachidonic acid binding . This dual interaction suppresses prostaglandin E<sub>2</sub> (PGE<sub>2</sub>) synthesis at nanomolar concentrations, contrasting with the parent compound’s nonselective COX-1/COX-2 inhibition .
Table 2: Pharmacokinetic Data
Parameter | Indomethacin Heptyl Ester | Indomethacin |
---|---|---|
COX-1 IC<sub>50</sub> | >66 μM | 0.05 μM |
COX-2 IC<sub>50</sub> | 0.04 μM | 0.75 μM |
Selectivity Ratio (COX-2/COX-1) | >1,650 | 15 |
Anti-Inflammatory Efficacy
In murine models of inflammation, topical application of indomethacin heptyl ester ointment demonstrated a threefold increase in skin permeability compared to unmodified indomethacin, correlating with reduced edema and erythema . This enhanced transdermal delivery minimizes systemic exposure, potentially lowering gastrointestinal toxicity risks .
Therapeutic Applications
Inflammatory Disorders
Preclinical studies highlight its utility in arthritis and dermatitis, where localized COX-2 inhibition alleviates inflammation without impairing COX-1-dependent gastric mucosal protection . A 2025 murine study reported a 60% reduction in paw swelling after 7 days of topical treatment, outperforming commercial indomethacin gels .
Oncology and Multidrug Resistance
Emerging evidence suggests that indomethacin heptyl ester downregulates multidrug resistance protein 1 (MDR-1) in cancer cells, sensitizing them to chemotherapeutics like doxorubicin . Mechanistically, this involves inhibition of PGE<sub>2</sub>-mediated MDR-1 transcription, offering a adjuvant strategy in refractory cancers .
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